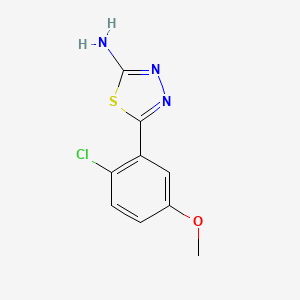

5-(2-Chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

The compound 5-(2-Chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole family, a class of heterocyclic compounds renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structure features a 1,3,4-thiadiazole core substituted with a 2-chloro-5-methoxyphenyl group. The chloro and methoxy substituents likely influence its electronic properties, solubility, and interaction with biological targets.

Properties

Molecular Formula |

C9H8ClN3OS |

|---|---|

Molecular Weight |

241.70 g/mol |

IUPAC Name |

5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H8ClN3OS/c1-14-5-2-3-7(10)6(4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |

InChI Key |

ARBJTOCBTOXSFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 5-Aryl-1,3,4-thiadiazol-2-amines

The synthesis of 5-aryl-1,3,4-thiadiazol-2-amines typically involves the construction of the thiadiazole ring followed by substitution at the 5-position with an aryl group bearing desired functional groups, such as chloro and methoxy substituents.

- Cyclization of thiosemicarbazides with aromatic aldehydes to form the 1,3,4-thiadiazole ring (especially 5-amino derivatives).

- Acylation and substitution reactions on 2-amino-5-aryl-1,3,4-thiadiazoles to introduce functional groups such as chloro substituents.

- Microwave-assisted multicomponent reactions for rapid synthesis of fused thiadiazole derivatives.

Experimental Conditions and Yields

Analytical Characterization of Synthesized Compounds

- Spectroscopic methods: Fourier-transform infrared spectroscopy, proton and carbon nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry are routinely used to confirm structures.

- Melting point determination and thin-layer chromatography (TLC) are used to assess purity.

- Elemental analysis confirms the composition consistent with the expected molecular formula.

Research Outcomes and Applications

- The synthesized 5-amino-1,3,4-thiadiazole derivatives with methoxy and chloro substituents exhibit promising biological activities, including antimicrobial and anticancer properties.

- Structural modifications, particularly at the 5-aryl position, influence bioavailability and cytotoxicity, as demonstrated in amide derivatives of related thiadiazolamines.

- The acylation and substitution chemistry of the 2-amino group enable further functionalization to tailor biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 2 undergoes nucleophilic reactions due to its lone electron pair. Key transformations include:

Acylation with Chloroacetyl Chloride

Reaction with chloroacetyl chloride in the presence of anhydrous sodium acetate yields 2-chloro-N-(5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (Fig. 1A) . This intermediate is critical for synthesizing thiazole derivatives via cyclocondensation with thioureas.

| Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride | NaOAc, dry benzene, 60°C | 2-Chloro-N-(thiadiazol-2-yl)acetamide | 78–85 |

Mechanism : Base-catalyzed nucleophilic substitution at the amine group, forming a stable acetamide derivative.

Schiff Base Formation

The amine group reacts with aldehydes under microwave irradiation to form Schiff bases (Fig. 1B) . For example:

-

Reaction with 4-(methylsulfanyl)benzaldehyde produces (E)-N-[4-(methylsulfanyl)benzylidene]-5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine .

| Aldehyde Substitutent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxybenzaldehyde | 3–5 | 88 | |

| 3-Nitrobenzaldehyde | 4–6 | 82 |

Advantages : Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high yields (80–90%) .

Cyclocondensation for Thiazole Derivatives

The acetamide intermediate undergoes cyclization with thioureas to form 5-arylaminothiazoles (Fig. 1C) . For instance:

-

Reaction with phenylthiourea yields 5-phenylamino-4-(2-chloro-5-methoxyphenyl)thiazole .

| Thiourea Derivative | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylthiourea | EtOH, reflux, 6h | 5-Phenylaminothiazole | 72 | |

| 4-Chlorophenylthiourea | KOH, RT, 4h | 5-(4-Chlorophenyl)aminothiazole | 68 |

Key Observation : IR spectra confirm cyclization by the disappearance of the C=O stretch at ~1700 cm⁻¹ .

Electrophilic Aromatic Substitution

The 2-chloro-5-methoxyphenyl group participates in electrophilic reactions. Comparative studies of similar systems show:

-

Chlorine acts as a weakly deactivating meta-director.

-

Methoxy groups activate the ring for nitration or sulfonation at para positions relative to the -OCH₃ group .

| Reaction Type | Reagents | Position of Substitution | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy | |

| Sulfonation | H₂SO₄, SO₃ | Para to methoxy |

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core exhibits electron-deficient behavior, enabling:

-

Coordination Chemistry : The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺) .

Comparative Reactivity of Analogues

Substituents significantly influence reactivity (Table 1) :

| Compound | Amine Reactivity | Electrophilic Substitution Rate |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | High | Moderate |

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Moderate | High |

| 5-(2-Chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine | High | Intermediate |

Key Insight : Electron-withdrawing groups (e.g., Cl) reduce electrophilic substitution rates but enhance amine nucleophilicity .

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral aqueous solutions but decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Scientific Research Applications

2-Amino-5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazole has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The chloro group in the target compound may enhance electrophilic interactions, while the methoxy group improves solubility compared to purely hydrophobic substituents (e.g., hexyl chain in ).

- Planarity : Analogous compounds like exhibit planar thiadiazole rings, which are critical for π-stacking interactions in biological systems.

Key Observations :

- Anticancer Activity : Chlorophenyl derivatives (e.g., ) show potent activity, suggesting the target compound’s chloro group may contribute similarly. Methoxy groups could further enhance solubility and bioavailability.

- Enzyme Targeting : Pyrazole-containing analogs (e.g., ) demonstrate the importance of heterocyclic substituents in enzyme inhibition.

Physicochemical and ADMET Properties

Comparative ADMET data from analogs:

Key Observations :

- The hexyl chain in increases LogP (lipophilicity) but reduces solubility, whereas methoxy groups in the target compound may balance LogP and solubility.

Biological Activity

The compound 5-(2-Chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a member of the thiadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The synthesis methods, structure-activity relationships (SAR), and relevant case studies are also discussed.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C9H8ClN3OS

- Molecular Weight : 241.7 g/mol

- CAS Number : 1388028-11-2

Structure

The structure of the compound features a thiadiazole ring, which is known for its potential in various biological applications. The presence of the chloro and methoxy groups on the phenyl ring enhances its reactivity and biological profile.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. In a study evaluating various 1,3,4-thiadiazole compounds, it was found that those substituted at the C-5 position exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| This compound | 32.6 | Staphylococcus aureus, Escherichia coli |

| Other derivatives | 47.5 | Candida albicans |

The compound showed a minimum inhibitory concentration (MIC) lower than standard antibiotics like streptomycin and fluconazole, indicating its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro assays demonstrated that compounds with the thiadiazole scaffold exhibited cytotoxic effects against human cancer cell lines such as colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The structure-activity relationship indicated that modifications at the phenyl ring could enhance cytotoxic effects:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HTC-116 | 15.0 |

| Derivative A | HepG-2 | 12.0 |

These results suggest that further exploration of this compound could lead to the development of effective anticancer agents .

Other Biological Activities

Apart from antimicrobial and anticancer activities, thiadiazole derivatives have been reported to possess other pharmacological properties:

- Analgesic : Compounds have shown pain-relieving effects in animal models.

- Anti-inflammatory : Some derivatives exhibited significant anti-inflammatory activity.

- Anticonvulsant : Thiadiazoles have been studied for their potential in treating epilepsy.

Study on Antimicrobial Efficacy

A comprehensive study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy against resistant strains of bacteria. The study revealed that modifications at the C-5 position significantly influenced activity levels. The derivative containing the chloro and methoxy groups displayed enhanced activity against multi-drug resistant strains .

Synthesis and Evaluation of Anticancer Properties

Research focusing on the synthesis of new thiadiazole derivatives has shown that specific substitutions can lead to increased potency against cancer cell lines. A notable finding was that compounds with electron-withdrawing groups at strategic positions resulted in improved cytotoxicity .

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(2-Chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine?

The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and substituted carboxylic acids. For example, POCl₃-mediated reactions under reflux (90°C, 3 hours) with subsequent ammonia precipitation yield 1,3,4-thiadiazole derivatives . Alternative routes involve reacting 2,4-dichlorophenoxyacetic acid with thiosemicarbazide, followed by recrystallization from DMSO/water mixtures . Key considerations include pH control (8–9) and solvent selection to optimize yield and purity.

Q. How can spectral characterization (NMR, IR, X-ray) validate the structure of this compound?

- X-ray crystallography confirms dihedral angles between aromatic and thiadiazole rings (e.g., 21.5° in analogous compounds), critical for understanding steric effects .

- DFT calculations predict vibrational modes (IR) and electronic transitions, which align with experimental data to verify substituent orientation .

- ¹H/¹³C NMR identifies protons and carbons adjacent to electron-withdrawing groups (e.g., chloro and methoxy), with deshielding observed for NH₂ groups (~δ 5–6 ppm) .

Q. What bioactivity assays are suitable for preliminary evaluation of this compound?

Standard assays include:

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Staphylococcus aureus and Escherichia coli .

- Anticancer screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antifungal activity : Agar diffusion against Candida albicans . Positive controls (e.g., fluconazole) and solvent controls (DMSO) are essential to minimize false positives.

Advanced Research Questions

Q. How can contradictory bioactivity data between similar thiadiazole derivatives be resolved?

Discrepancies often arise from substituent positioning (e.g., chloro vs. methoxy groups) or assay conditions. For example:

- A 2-chloro substituent may enhance antifungal activity compared to 4-chloro due to improved membrane penetration .

- Bioactivity variations in MIC values (e.g., 8–64 µg/mL) can be addressed by normalizing results to logP values or conducting time-kill assays to assess dynamic effects .

Q. What strategies optimize regioselectivity in multi-step syntheses of substituted thiadiazoles?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during cyclization to prevent side reactions .

- Catalysis : Mn(II) or Cu(I) catalysts improve cyclization efficiency in heterocyclic ring formation .

- Computational guidance : Transition-state modeling (DFT) predicts regioselectivity in cyclocondensation steps .

Q. How do computational models (e.g., DFT, molecular docking) inform SAR studies for this compound?

- DFT calculations identify electron-deficient regions (e.g., thiadiazole ring) as nucleophilic attack sites, guiding derivatization for enhanced bioactivity .

- Docking simulations (AutoDock Vina) reveal hydrogen bonding between the NH₂ group and fungal CYP51 active sites, explaining antifungal mechanisms .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Photostability : Expose to UV light (300–400 nm) and quantify remaining compound using LC-MS .

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>200°C for most thiadiazoles) .

Q. How can cytotoxicity and selectivity be evaluated against normal cell lines?

- Dual-cell assays : Compare IC₅₀ values in cancer (HeLa) vs. normal (HEK293) cells using MTT. Selectivity indices >3 indicate therapeutic potential .

- Apoptosis markers : Flow cytometry (Annexin V/PI) quantifies early/late apoptosis in treated cells .

Methodological Considerations

Q. What analytical techniques resolve structural ambiguities in substituted thiadiazoles?

Q. How can reaction pathways be streamlined using AI-driven platforms (e.g., COMSOL)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.